molecular formula C13H17N B2382854 3-(2-Ethylphenyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287281-03-0

3-(2-Ethylphenyl)bicyclo[1.1.1]pentan-1-amine

Cat. No.: B2382854
CAS No.: 2287281-03-0
M. Wt: 187.286
InChI Key: NFOGMVOOQTZFLS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethylphenyl)bicyclo[1.1.1]pentan-1-amine typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common method is the radical multicomponent carboamination of [1.1.1]propellane, which allows for the direct synthesis of 3-substituted bicyclo[1.1.1]pent-1-ylamine derivatives . This method involves the use of radical initiators and specific reaction conditions to achieve the desired product.

Industrial Production Methods

The use of continuous flow reactors and other advanced techniques may be employed to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethylphenyl)bicyclo[1.1.1]pentan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

3-(2-Ethylphenyl)bicyclo[1.1.1]pentan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Ethylphenyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets. The compound’s unique structure allows it to fit into binding sites that are not accessible to more traditional, planar molecules. This can lead to enhanced binding affinity and specificity for certain targets, making it a valuable tool in drug discovery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Ethylphenyl)bicyclo[1.1.1]pentan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for applications where traditional bicyclo[1.1.1]pentane derivatives may not be suitable .

Properties

IUPAC Name

3-(2-ethylphenyl)bicyclo[1.1.1]pentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-2-10-5-3-4-6-11(10)12-7-13(14,8-12)9-12/h3-6H,2,7-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFOGMVOOQTZFLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C23CC(C2)(C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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